molecular formula C6H7N3O B126097 Nicotinic acid hydrazide CAS No. 553-53-7

Nicotinic acid hydrazide

Cat. No.: B126097
CAS No.: 553-53-7
M. Wt: 137.14 g/mol
InChI Key: KFUSANSHCADHNJ-UHFFFAOYSA-N
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Description

Nicotinic acid hydrazide, also known as 3-pyridinecarboxylic acid hydrazide, is an organic compound with the molecular formula C₆H₇N₃O. It is a derivative of nicotinic acid and is characterized by its hydrazide functional group. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of various hydrazones and Schiff bases .

Mechanism of Action

Target of Action

Nicotinic acid hydrazide, also known as Nicotinohydrazide or Isoniazid, primarily targets organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . It is also an inhibitor of the peroxidase enzyme .

Mode of Action

This compound is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . Once activated, it inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall .

Biochemical Pathways

The pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .

Pharmacokinetics

It is known that increases in lipophilic character result in changes in pathways of diffusion across the cell wall, enhancing the contribution of diffusion through the lipid domain, so increasing the lipophilicity of an antimycobacterial agent enhances its efficacy .

Result of Action

This compound forms solid metal complexes having strong biological activity . On the basis of obtained results, it can be concluded that the nicotinic acid-derived acylhydrazones are more active than the corresponding 1,3,4-oxadiazoline derivatives in terms of antibacterial activity against Gram-positive bacteria .

Action Environment

It is known that it should be stored in a dry, cool, and well-ventilated place . It is also known that dust formation should be avoided .

Biochemical Analysis

Biochemical Properties

Nicotinic acid hydrazide is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of the peroxidase enzyme . The nature of these interactions involves the formation of solid metal complexes, which exhibit strong biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, forming solid metal complexes that have strong biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . Detailed information on these interactions and effects is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can also affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinic acid hydrazide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

C6H4NO2COOH+N2H4H2OC6H4NO2CONHNH2+H2O\text{C}_6\text{H}_4\text{NO}_2\text{COOH} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{NO}_2\text{CONHNH}_2 + \text{H}_2\text{O} C6​H4​NO2​COOH+N2​H4​⋅H2​O→C6​H4​NO2​CONHNH2​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by heating nicotinic acid with hydrazine hydrate in the presence of a solvent such as ethanol or water. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nicotinic acid.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can react with aldehydes and ketones to form hydrazones and Schiff bases.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nicotinic acid hydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Nicotinic acid hydrazide can be compared with other similar compounds such as isothis compound and 2-aminobenzoic acid hydrazide:

Uniqueness: this compound is unique due to its specific structural features and its ability to form a wide range of derivatives with significant biological and industrial applications .

Properties

IUPAC Name

pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSANSHCADHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020933
Record name Nicotinic acid hydrazide
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-53-7
Record name Nicotinic acid, hydrazide
Source CAS Common Chemistry
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Record name Nicotinic acid hydrazide
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Record name Nicotinic acid hydrazide
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Record name Nicotinic acid hydrazide
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Record name Nicotinohydrazide
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Record name NICOTINIC ACID HYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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